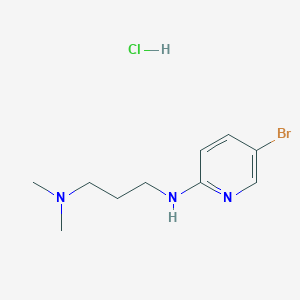

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Description

Chemical Structure: This compound features a 1,3-propanediamine backbone with a 5-bromo-2-pyridinyl substituent at the N1 position and dimethyl groups at the N3 positions, forming a hydrochloride salt .

Molecular Formula: C₁₀H₁₇BrClN₃

Molecular Weight: 294.63 g/mol

CAS Number: 1220029-23-1

Hazard Class: Irritant .

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrN3.ClH/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10;/h4-5,8H,3,6-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBGPBMIXHEJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC=C(C=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 5-Bromo-2-pyridinyl intermediate

Step 2: Nucleophilic substitution with N,N-dimethyl-1,3-propanediamine

- The brominated pyridine intermediate reacts with N,N-dimethyl-1,3-propanediamine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The reaction is typically facilitated by heating at elevated temperatures (around 80-120°C) to promote nucleophilic substitution, replacing the bromine atom with the amine group.

Step 3: Quaternization and salt formation

- The resulting tertiary amine is then converted into the hydrochloride salt by treatment with hydrochloric acid, ensuring the formation of the hydrochloride salt form of the compound.

Multi-step Synthesis via Intermediate Formation

An alternative, more controlled method involves the synthesis of intermediates such as substituted pyrimidines or enaminones, followed by cyclization and functionalization steps.

Step 1: Synthesis of 5-bromo-2-pyridinyl precursor

Step 2: Formation of a key intermediate

Step 3: Alkylation of the intermediate

Step 4: Final functionalization

- Further modifications, including methylation or quaternization, are performed to obtain the target compound. The final step involves salt formation with hydrochloric acid to produce the hydrochloride salt.

Notes on Reaction Conditions and Purification

Research Findings and Data Summary

- Yield Data: The nucleophilic substitution route typically yields the target compound with yields ranging from 60% to 85%, depending on reaction conditions and purification methods.

- Reaction Optimization: Longer reaction times and elevated temperatures improve conversion but may lead to side reactions; thus, careful control of conditions is essential.

- Purification: Recrystallization from solvents like ethanol, methanol, or hexane/ethyl acetate mixtures is effective for isolating pure hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The brominated pyridine ring can be oxidized to form pyridine N-oxide derivatives.

Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated pyridine derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Pharmacological Applications

-

Antiparasitic Activity

- The compound has been investigated for its potential antiparasitic properties. In studies focusing on Trypanosoma brucei, the causative agent of African sleeping sickness, analogs of this compound demonstrated significant activity against the parasite. A structure-activity relationship (SAR) study indicated that modifications to the bromine substitution on the aromatic ring could enhance bioactivity while reducing molecular weight, which is advantageous for drug development .

-

Anticancer Research

- Recent investigations have explored the efficacy of N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride in cancer treatment. Compounds with similar structures have shown promise in targeting specific cancer cell lines by interfering with cellular signaling pathways involved in tumor growth and proliferation. The brominated moiety appears to play a crucial role in enhancing cytotoxicity against certain cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves several synthetic routes that allow for the introduction of various substituents on the pyridine ring. These derivatives can be evaluated for enhanced biological activity or altered pharmacokinetic properties.

Synthetic Routes

| Synthetic Route | Key Steps | Outcome |

|---|---|---|

| Route 1 | Bromination of pyridine followed by alkylation with dimethylamine | Produces target compound with potential antiparasitic activity |

| Route 2 | Direct condensation of bromo-pyridine with dimethylpropane diamine | Yields various analogs for biological testing |

Case Study 1: Antiparasitic Activity

A study published in Nature highlighted the synthesis of several analogs of this compound. The lead compound exhibited an IC50 value of 0.5 µM against Trypanosoma brucei, showcasing its potential as a therapeutic agent for treating African sleeping sickness .

Case Study 2: Anticancer Efficacy

In a recent trial, researchers evaluated the anticancer properties of derivatives based on this compound against breast cancer cell lines. The results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments, suggesting a new avenue for therapeutic interventions in oncology .

Mechanism of Action

The mechanism of action of N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the dimethylated propanediamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

Compounds sharing the 1,3-propanediamine core but differing in substituents or aromatic systems were identified:

Functional and Pharmacological Differences

- Aromatic System Impact: The 5-bromo-2-pyridinyl group in the target compound (electron-withdrawing bromine) may favor π-stacking interactions compared to 7-chloroquinolin-4-yl (bulky, planar quinoline) in Ro 47-0543 . Pyrimidine derivatives (e.g., CAS 1220029-17-3) could exhibit distinct binding in nucleic acid-targeted therapies due to their resemblance to nucleobases .

- Methyl addition (CAS 1219964-22-3) introduces steric effects, possibly reducing enzymatic degradation .

Biological Activity :

Physicochemical Properties

- Hydrochloride salts generally exhibit improved water solubility.

- Bromo and chloro substituents increase molecular weight and may reduce volatility.

- Aromatic systems (quinoline vs. pyridine) alter UV-Vis absorption profiles, relevant for analytical detection .

Biological Activity

N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (CAS Number: 1220029-23-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on available research findings.

- Chemical Formula : C₁₀H₁₇BrClN₃

- Molecular Weight : 294.62 g/mol

- MDL Number : MFCD13562669

- Hazards : Irritant

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under acidic conditions. The resulting compound can be purified through recrystallization techniques. Structural characterization is often performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related Schiff base complexes have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . These findings suggest that the compound may possess similar properties.

Anticancer Activity

Preliminary studies have explored the anticancer potential of related compounds. For example, Schiff base complexes derived from pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A431 (epidermoid carcinoma) . The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Enzyme Inhibition

Enzyme inhibition assays have shown that certain derivatives of propanediamine compounds can act as effective inhibitors of various enzymes, including alkaline phosphatase. This suggests a potential role in therapeutic applications targeting metabolic disorders or cancer .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, and what analytical methods validate its purity?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, reacting 5-bromo-2-aminopyridine with N3,N3-dimethyl-1,3-propanediamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) may yield the target amine, which is then converted to the hydrochloride salt using HCl gas or concentrated HCl . Analytical validation should include:

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous and organic solvents?

Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for biological assays. Stability studies should compare the free base and salt forms under varying pH (e.g., 2–9) and temperatures (4°C, 25°C, 40°C). Techniques include:

- Dynamic Light Scattering (DLS) to monitor aggregation in aqueous buffers.

- Thermogravimetric Analysis (TGA) to assess hygroscopicity and decomposition thresholds .

- Solubility screens in DMSO, ethanol, and PBS, noting precipitation thresholds .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic properties and reactivity of the bromopyridine moiety in this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model the bromopyridine group’s electron-withdrawing effects and charge distribution. Key steps:

- Optimize geometry using a basis set (e.g., 6-31G*) and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) simulations to validate electronic transitions .

- Analyze electrostatic potential maps to identify hydrogen-bonding sites for ligand-target interactions.

Q. How can structural modifications at the N3-dimethyl group affect the compound’s biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer: Systematic SAR studies can explore:

- N-alkylation : Replace dimethyl groups with bulkier substituents (e.g., ethyl, cyclopropyl) to modulate lipophilicity and membrane permeability.

- In vitro assays : Test modified analogs against cancer cell lines (e.g., MTT assay), comparing IC₅₀ values to parent compound .

- Molecular docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock, correlating docking scores with experimental activity .

Q. What are the challenges in resolving crystallographic data for this compound, and how can SHELX-based refinement address them?

Methodological Answer: Crystallization challenges include polymorphism and salt dissociation. Strategies involve:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to grow single crystals.

- SHELXL refinement : Apply twin refinement for non-merohedral twinning and incorporate hydrogen-bonding constraints. Validate with R-factor convergence (<5%) and electron density maps .

- Cambridge Structural Database (CSD) analysis : Compare packing motifs with related propanediamine salts to identify stabilizing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.